molecular formula C7H9N3O3 B13168660 Methyl 2-(methylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate

Methyl 2-(methylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate

Cat. No.: B13168660
M. Wt: 183.16 g/mol
InChI Key: LITBHBCPURXECO-UHFFFAOYSA-N
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Description

Methyl 2-(methylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate is a heterocyclic compound with a pyrimidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(methylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of methylamine with a suitable pyrimidine precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and solvents such as methanol or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(methylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and thiols under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Methyl 2-(methylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(methylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Methylhexanamine: A stimulant compound with a different structure but similar functional groups.

    β-Methylamino-L-alanine: A non-proteinogenic amino acid with neurotoxic properties.

    2-(Methylamino)ethanol: An intermediate used in synthetic chemistry with applications in various fields.

Uniqueness

Methyl 2-(methylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate is unique due to its specific pyrimidine ring structure, which imparts distinct chemical and biological properties

Biological Activity

Methyl 2-(methylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate, also known by its CAS number 1697969-09-7, is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The following sections will explore the biological activity of this compound, including its mechanisms, therapeutic potentials, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C₇H₉N₃O₃
  • Molecular Weight : 183.16 g/mol
  • Structural Features : The compound features a pyrimidine ring with a methylamino group and a carboxylate moiety, which are critical for its biological activity.

Similar Compounds

The structure of this compound is similar to several other compounds that exhibit notable biological activities. Below is a comparison table of structurally related compounds:

Compound NameCAS NumberSimilarity Index
Ethyl 6-oxo-1,6-dihydropyrimidine-5-carboxylate4786-52-10.92
Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate67383-32-80.84
Ethyl 2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate53554-29-30.73

These compounds share structural similarities that may influence their biological activities and therapeutic applications.

Research indicates that this compound may interact with various biological targets, which can be summarized as follows:

  • Enzyme Inhibition : Compounds similar to methyl 2-(methylamino)-6-oxo-1,6-dihydropyrimidine have been shown to inhibit specific enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.
  • Antitubercular Properties : Similar pyrimidine derivatives have been screened for activity against Mycobacterium tuberculosis, indicating that this compound may also possess antitubercular effects .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Screening : A study screened a library of compounds, including methyl 2-(methylamino)-6-oxo-1,6-dihydropyrimidine derivatives, against various pathogens. Results indicated moderate antibacterial activity against Gram-positive bacteria.
  • Pharmacological Studies : In vitro assays demonstrated that the compound exhibits cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent .
  • Binding Affinity Studies : Interaction studies revealed that methyl 2-(methylamino)-6-oxo-1,6-dihydropyrimidine binds effectively to specific receptors involved in cellular signaling pathways.

Summary of Biological Activities

The following table summarizes the biological activities reported for this compound:

Biological ActivityObservations
AntimicrobialModerate activity against certain bacterial strains
AntitubercularPotential efficacy against Mycobacterium tuberculosis
CytotoxicityInduced cell death in cancer cell lines
Enzyme InhibitionInhibition of key metabolic enzymes

Properties

Molecular Formula

C7H9N3O3

Molecular Weight

183.16 g/mol

IUPAC Name

methyl 2-(methylamino)-6-oxo-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C7H9N3O3/c1-8-7-9-3-4(5(11)10-7)6(12)13-2/h3H,1-2H3,(H2,8,9,10,11)

InChI Key

LITBHBCPURXECO-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=C(C(=O)N1)C(=O)OC

Origin of Product

United States

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